4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
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Overview
Description
4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a complex organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the nitro and phenyl groups. The final step involves the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzofuran ring can be hydrogenated to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran core can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-phenylbenzofuran: Lacks the nitro and benzamide groups.
4-nitrobenzofuran: Contains the nitro group but lacks the phenyl and benzamide groups.
Uniqueness
4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, nitro, and benzamide groups enhances its reactivity and potential therapeutic applications compared to simpler benzofuran derivatives .
Properties
IUPAC Name |
4-methoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-28-17-9-7-15(8-10-17)22(25)23-19-11-16(24(26)27)12-21-18(19)13-20(29-21)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMLFYGLMMYTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C=C(OC3=CC(=C2)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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